molecular formula C4H8O3S B1652659 2-Hydroxy-3-(methylthio)propanoic acid CAS No. 15592-42-4

2-Hydroxy-3-(methylthio)propanoic acid

Cat. No. B1652659
CAS RN: 15592-42-4
M. Wt: 136.17 g/mol
InChI Key: OEFRJRLPHLHRLE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(methylthio)propanoic acid is a chemical compound that is related to propanoic acid . It is also known as Methyl 3-(methylthio)propionate . This compound is the major ester present in the flavor profile of juices made from fresh-cut pineapple fruits .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-(methylthio)propanoic acid is related to its parent compound, propanoic acid . The compound contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .

Scientific Research Applications

  • Microbial Studies in Extreme Environments

    • Research on an extremely thermophilic sulfur-dependent anaerobic archaeon isolated from a deep-sea hydrothermal vent has revealed the formation of various organic acids, including 3-(methylthio)propanoic acid. This study demonstrates the metabolic diversity of extremophiles in harsh environments (Rimbault et al., 1993).
  • Stereoisomer Separation in Pharmaceutical Analysis

    • A study on the separation of stereoisomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, highlights the significance of 3-(methylthio)propanoic acid derivatives in pharmaceutical analysis and the development of precise analytical methods for drug quality control (Davadra et al., 2011).
  • Nutritional Studies in Poultry

    • DL-2-hydroxy-(4-methylthio)butanoic acid, a derivative of 2-Hydroxy-3-(methylthio)propanoic acid, has been studied for its role in protecting intestinal epithelial barrier function and improving poultry nutrition. This research indicates the potential health benefits of this compound in animal feed (Martín-Venegas et al., 2013).
  • Synthesis and Characterization in Organic Chemistry

    • Research on the synthesis and characterization of β-hydroxy-β-arylpropanoic acids, which are structurally similar to 2-Hydroxy-3-(methylthio)propanoic acid, provides insights into the chemical properties and potential applications of these compounds in developing new pharmaceuticals and materials (Savić et al., 2011).
  • Animal Nutrition and Metabolism

    • Studies on the feeding of different sources of rumen-protected methionine, including isopropyl-2-hydroxy-4-(methylthio)-butanoic acid, to dairy cows, have shown significant effects on milk production and nitrogen utilization. This research contributes to the understanding of animal nutrition and the optimization of feed for livestock (Chen et al., 2011).

properties

IUPAC Name

2-hydroxy-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFRJRLPHLHRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576283
Record name 2-Hydroxy-3-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(methylthio)propanoic acid

CAS RN

15592-42-4
Record name 2-Hydroxy-3-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(methylsulfanyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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